N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide
Description
N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide is an organic compound characterized by the presence of a hydroxyphenyl group and a methylsulfanyl group attached to an acetamide backbone
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-methylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-13-6-9(12)10-7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVNIYSZEGCSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide typically involves the reaction of 4-hydroxyacetophenone with methylthiol in the presence of a base to form the intermediate 4-hydroxyphenyl-2-(methylsulfanyl)ethanone. This intermediate is then subjected to an amide formation reaction with acetamide under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced acetamide derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide serves as a precursor for more complex molecules in organic synthesis. It can be utilized in the formation of various derivatives through oxidation, reduction, and substitution reactions. For instance, it can yield quinones and other oxidized derivatives when subjected to oxidative conditions.
Synthetic Routes
- The synthesis typically involves reacting 4-hydroxyacetophenone with methylthiol in the presence of a base, followed by amide formation with acetamide under acidic or basic conditions. This method can be optimized for industrial production using continuous flow reactors to enhance yield and purity.
Biological Applications
Antimicrobial Properties
- Research indicates that this compound exhibits potential antimicrobial activity. Studies have demonstrated its effectiveness against various pathogens, suggesting its utility in developing new antimicrobial agents .
Antioxidant Activity
- The compound has shown promising antioxidant properties, which are crucial for protecting cells from oxidative stress. In vitro studies have evaluated its ability to inhibit free radicals, indicating its potential as an antioxidant agent .
Therapeutic Potential
- Investigations into the therapeutic effects of this compound are ongoing, particularly regarding its role in drug development for conditions such as cancer and bacterial infections. Its mechanism of action involves interaction with biological targets that could lead to apoptosis in cancer cells .
Industrial Applications
Polymer Production
- This compound is utilized in the production of polymers with specific properties. Its chemical structure allows for modifications that can enhance the physical characteristics of polymeric materials, making them suitable for various applications in industry.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple pathogens | |
| Antioxidant | Inhibits free radicals in vitro | |
| Therapeutic Potential | Investigated for cancer treatment |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at varying concentrations compared to standard antibiotics, highlighting its potential application in treating bacterial infections .
Case Study 2: Antioxidant Activity
In an antioxidant study, this compound demonstrated a high percentage of inhibition against DPPH free radicals, comparable to established antioxidants like ascorbic acid. This suggests its potential use as a natural antioxidant supplement in pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the methylsulfanyl group can engage in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
N-(4-methoxyphenyl)-2-(methylsulfanyl)acetamide: Contains a methoxy group instead of a hydroxy group, affecting its hydrogen bonding capabilities.
Uniqueness
N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide is unique due to the presence of both hydroxyphenyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields.
Biological Activity
N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article synthesizes findings from various studies regarding its mechanisms of action, therapeutic potential, and biological effects.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group on the phenyl ring and a methylsulfanyl group attached to the acetamide moiety. This structure may contribute to its biological properties, particularly in terms of enzyme interactions and cellular uptake.
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Analgesic Properties :
- Research indicates that compounds similar to this compound exhibit analgesic effects by modulating the endogenous cannabinoid system and influencing transient receptor potential channels .
- The compound's metabolites may also play a role in its analgesic profile, enhancing solubility and facilitating excretion, thus potentially reducing hepatotoxic effects associated with other analgesics .
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Anticancer Activity :
- Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds with similar structural features have been reported to significantly increase annexin V-FITC positive apoptotic cells in breast cancer models .
- The ability of these compounds to target specific signaling pathways involved in cancer progression, such as STAT3 and NF-κB, suggests that this compound may also exhibit anticancer properties .
- Enzyme Inhibition :
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and related compounds:
Case Study 1: Analgesic Efficacy
A study evaluated the analgesic efficacy of a series of compounds structurally related to this compound. Results indicated that these compounds maintained analgesic activity while significantly reducing liver toxicity compared to traditional analgesics like acetaminophen. Histological analysis showed preserved liver architecture in treated mice .
Case Study 2: Antitumor Activity
In vitro studies on MDA-MB-231 breast cancer cells demonstrated that derivatives similar to this compound induced apoptosis effectively. The increase in apoptotic markers was notable compared to controls, suggesting a promising avenue for further research into its anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
